molecular formula C24H35N B12846053 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline

Katalognummer: B12846053
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: XQGSPQBVWQRCBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline: is an organic compound characterized by the presence of multiple tert-butyl groups attached to an aniline core. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline typically involves the reaction of 3,5-di-tert-butylaniline with tert-butylbenzene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, substituted anilines, and various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is used as a precursor for synthesizing complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers explore its interactions with biological molecules to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of diseases where oxidative stress plays a role.

Industry

Industrially, the compound is used in the production of polymers, resins, and other materials. Its stability and resistance to degradation make it suitable for applications requiring long-term durability.

Wirkmechanismus

The mechanism of action of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups influence its binding affinity and specificity. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Di-tert-butylcatechol: Known for its antioxidant properties.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of pharmaceuticals and as an antioxidant.

    Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A primary antioxidant for stabilizing polymers.

Uniqueness

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is unique due to its specific structure, which imparts distinct chemical and physical properties. Its multiple tert-butyl groups provide steric hindrance, enhancing its stability and making it less prone to degradation compared to similar compounds.

Eigenschaften

Molekularformel

C24H35N

Molekulargewicht

337.5 g/mol

IUPAC-Name

3,5-ditert-butyl-N-(4-tert-butylphenyl)aniline

InChI

InChI=1S/C24H35N/c1-22(2,3)17-10-12-20(13-11-17)25-21-15-18(23(4,5)6)14-19(16-21)24(7,8)9/h10-16,25H,1-9H3

InChI-Schlüssel

XQGSPQBVWQRCBU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.